isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Agents in Cancer Research
Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound structurally related to pyrrolo[1,2-a]quinoxalines, which have been identified for their potential in cancer research, specifically as antiproliferative agents. Studies have shown that these compounds, particularly 4,5-dihydropyrrolo[1,2-a]quinoxalines, exhibit anticancer properties by targeting G protein-coupled estrogen receptors (GPER) in breast cancer cells. The efficient synthesis of these compounds through environmentally friendly methods further highlights their potential in drug development for cancer treatment (Carullo et al., 2021).
Enzymatic Activation in Toxicology Studies
In toxicology, related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoxaline (MeIQx), have been studied for their metabolic activation by various enzymes in different organs. Understanding the metabolic pathways of these compounds is crucial in assessing their genotoxicity and carcinogenicity, particularly in the context of foodborne carcinogens produced during the cooking of meat. The activation mechanisms involve both cytochrome P450-mediated N-oxidation and phase II esterification (Davis et al., 1993).
Synthesis in Drug Discovery
Compounds similar to this compound are also significant in drug discovery for their structural role as rigidified bioisosteres of amino acids. They are valuable in the design of peptidomimetic drugs. An example is the rigidified bioisostere of phenylalanine, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, found in biologically active compounds. The development of environmentally benign and metal-free synthesis methods for these compounds contributes to sustainable drug discovery practices (Mbaezue et al., 2023).
Inhibitors of Human Protein Kinase CK2
Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives, closely related to the query compound, have been synthesized and evaluated as inhibitors of the human protein kinase CK2. This kinase is a potential drug target for various diseases, including cancer and inflammatory disorders. The synthesis of these inhibitors demonstrates the versatility of pyrrolo[1,2-a]quinoxalines as a starting scaffold for the development of potential therapeutics (Guillon et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetCDK9 , a cyclin-dependent kinase involved in transcription regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk9, leading to the suppression of cell proliferation . This is achieved by blocking Rb phosphorylation and inducing apoptosis via the downregulation of CDK9 downstream proteins Mcl-1 and c-Myc .
Biochemical Pathways
The inhibition of cdk9 can affect thecell cycle and apoptosis pathways . The downstream effects include the suppression of cell proliferation and the induction of apoptosis .
Result of Action
The result of the compound’s action, based on similar compounds, is the suppression of cell proliferation and the induction of apoptosis . This is achieved through the inhibition of CDK9 and the subsequent downregulation of its downstream proteins .
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-12(2)11-30-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)22)13-7-9-14(10-8-13)31(23,28)29/h3-10,12H,11,22H2,1-2H3,(H2,23,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKNUOYNTZMHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.